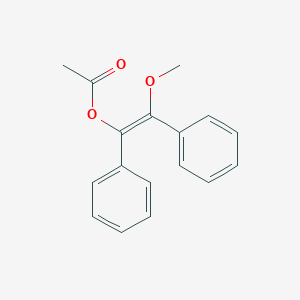
(2-Methoxy-1,2-diphenylethenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-1,2-diphenylethenyl) acetate is an organic compound that features a methoxy group and a diphenylethenyl moiety attached to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,2-diphenylethenyl) acetate typically involves the reaction of 2-methoxy-1,2-diphenylethene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1,2-diphenylethenyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2-Methoxy-1,2-diphenylethenyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-1,2-diphenylethenyl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-1,2-diphenylethene): Similar in structure but lacks the acetate group.
(2-Hydroxy-1,2-diphenylethenyl) acetate: Similar but with a hydroxy group instead of a methoxy group.
(2-Methoxy-1,2-diphenylethenyl) propionate: Similar but with a propionate group instead of an acetate group.
Uniqueness
(2-Methoxy-1,2-diphenylethenyl) acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6316-79-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[(Z)-2-methoxy-1,2-diphenylethenyl] acetate |
InChI |
InChI=1S/C17H16O3/c1-13(18)20-17(15-11-7-4-8-12-15)16(19-2)14-9-5-3-6-10-14/h3-12H,1-2H3/b17-16- |
InChI Key |
SUFJERYLHHUKHP-MSUUIHNZSA-N |
Isomeric SMILES |
CC(=O)O/C(=C(/C1=CC=CC=C1)\OC)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC(=C(C1=CC=CC=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















